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Introduction
Conopressin S is a nonapeptide neurotoxin originally isolated from the venom of the marine

cone snail, Conus striatus.[1][2] As a member of the conopressin family, it shares significant

sequence and structural homology with the mammalian neurohypophysial hormones oxytocin

and vasopressin.[1][3][4] Conopressins are characterized as disulfide-poor peptides, featuring

a single disulfide bond that creates a cyclic structure essential for their biological activity.[1]

These peptides exert their effects by interacting with G-protein coupled receptors (GPCRs),

specifically the oxytocin and vasopressin receptors, making them valuable tools for studying

receptor function and potential leads for therapeutic development.[2][4][5] This guide provides a

comprehensive overview of the predicted three-dimensional structure of Conopressin S, its

interaction with target receptors, associated signaling pathways, and the key experimental

methodologies employed in its characterization.

Molecular Structure of Conopressin S
The primary structure of Conopressin S is the amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-

Pro-Arg-Gly-NH2.[4][6][7] A defining feature of Conopressin S and its analogues is the

disulfide bond formed between the cysteine residues at positions 1 and 6. This linkage creates

a 20-membered cyclic core, known as the tocin ring, with a flexible three-residue C-terminal tail

(Pro-Arg-Gly-NH2). This structural arrangement is crucial for its interaction with and activation

of target receptors.
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Feature Description

Peptide Name Conopressin S

Source Conus striatus[1][2]

Sequence CIIRNCPRG-NH2[4][6][7]

Molecular Class Disulfide-poor conopeptide[1]

Core Structure
20-membered tocin ring (Cys1-Cys6 disulfide

bridge)

C-terminal Tail Pro-Arg-Gly-NH2

Predicted Three-Dimensional Structure
While a specific high-resolution crystal structure for Conopressin S is not publicly available, its

three-dimensional conformation is reliably predicted through homology modeling and

determined for its close analogs using advanced analytical techniques. The primary methods

for elucidating the 3D structure of conopressins are solution Nuclear Magnetic Resonance

(NMR) spectroscopy and computational molecular dynamics (MD) simulations.[1][3]

NMR studies on conopressin analogs reveal a well-defined, relatively rigid cyclic core and a

more flexible C-terminal tail.[1] The conformation of the core is constrained by the disulfide

bond, while the tail can adopt multiple orientations, which is significant for receptor binding and

activation. Molecular dynamics simulations further refine these structures and provide insights

into the peptide's behavior in a simulated physiological environment and its dynamic

interactions with receptor binding pockets.[1][3]
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A simplified workflow for determining the 3D structure of Conopressin S.

Receptor Interaction and Signaling Pathways
Conopressin S and its relatives are known to target the vasopressin and oxytocin receptors,

which are Class A G-protein coupled receptors.[2][4] The binding of these peptides to their

receptors initiates intracellular signaling cascades that mediate a wide range of physiological

responses. Depending on the receptor subtype, Conopressin S can trigger distinct signaling

pathways.

Gq Protein-Coupled Pathway
Activation of Oxytocin (OT) and Vasopressin V1a/V1b receptors typically leads to the coupling

of the Gαq subunit. This activates Phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein

Kinase C (PKC).[8][9]
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Gq signaling pathway activated by Conopressin S via V1a/OT receptors.

Gs Protein-Coupled Pathway
The Vasopressin V2 receptor is primarily coupled to the Gαs subunit.[10] Upon activation, Gαs

stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

[11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which

phosphorylates various downstream targets to elicit a cellular response.[10][11]
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Gs signaling pathway potentially activated by Conopressin S via V2 receptors.

Quantitative Data Summary
While specific pharmacological data for Conopressin S is limited in the provided search

results, data for related conopressins and the parent hormones provide a valuable comparative

context for its potential activity.

Table 1: Sequence Comparison of Conopressin S and Related Peptides
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Peptide Sequence Origin Key Features

Conopressin S
C I I R N C P R G -
NH2

Conus striatus[1]
Arg at position 8,
similar to
Vasopressin.

Vasopressin
C Y F Q N C P R G -

NH2
Homo sapiens[1]

Arg at position 8

(pressor activity).

Oxytocin
C Y I Q N C P L G -

NH2
Homo sapiens[1]

Leu at position 8

(neutral).

Conopressin G
C F I R N C P K G -

NH2
Conus geographus[1]

Lys at position 8

(basic).

| Conopressin T | C Y I Q N C L R V - NH2 | Conus tulipa[12] | V1a antagonist; unusual Leu7

and Val9.[12] |

Table 2: Pharmacological Activity of Conopressin-S at Human Receptors Note: This table

presents binding affinity (Ki) data as direct activity (EC50/IC50) values were not specified in the

search results for Conopressin S.

Receptor Subtype Binding Affinity (Ki, nM) Activity Type

V1a Receptor 827 Not Specified

V2 Receptor
No binding detected (up to 10

µM)
N/A

Oxytocin Receptor 175 Not Specified

Data sourced from a study on Conopressin-T, which included comparative data for

Conopressin-S.[12]

Experimental Protocols
The characterization of Conopressin S and its analogs relies on a suite of established

biochemical and pharmacological techniques.
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Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides like Conopressin S.[13][14]

[15]

Resin Preparation: A suitable resin (e.g., Rink-amide) is placed in a reaction vessel and

swollen in a solvent like dimethylformamide (DMF).[16][17]

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing

peptide chain is removed using a solution of 20% piperidine in DMF.[16] The resin is then

washed thoroughly.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling

reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. This solution is added to the

resin to form the next peptide bond. The process is repeated for each amino acid in the

sequence.[16]

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the

resin, and side-chain protecting groups are removed simultaneously using a cleavage

cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[17]

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).[16]

Oxidative Folding: The purified linear peptide is subjected to oxidative conditions (e.g., air

oxidation in a basic buffer) to facilitate the formation of the disulfide bond.

Structure Determination by NMR Spectroscopy
NMR is the primary method for determining the 3D structure of peptides in solution.[18][19]

Sample Preparation: A high-purity peptide sample is dissolved in a suitable buffer (e.g., 90%

H2O/10% D2O) to a concentration of approximately 1-5 mM.[18][19] The pH is adjusted to

be optimal for stability and to minimize amide proton exchange.[18][20]

Data Acquisition: A series of 1D and 2D NMR experiments are performed. Key 2D

experiments include COSY (to identify spin systems), TOCSY (to assign protons within an
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amino acid residue), and NOESY (to identify protons that are close in space, providing

distance restraints).[18][19]

Resonance Assignment: The acquired spectra are processed, and individual proton

resonances are assigned to specific amino acids in the peptide sequence.[21]

Structural Restraints: NOESY cross-peaks are integrated to derive upper-limit distance

constraints between protons. Dihedral angle restraints can be obtained from coupling

constants (3JHNα).[19]

Structure Calculation: The experimental restraints are used as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH) that employ simulated annealing or similar algorithms

to generate an ensemble of 3D structures consistent with the data.[21]

Validation: The quality of the final structure ensemble is assessed using tools like

PROCHECK-NMR to evaluate stereochemical parameters.[12]
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Workflow for NMR-based peptide structure determination.

In Vitro Receptor Activation Assays
This assay measures the increase in intracellular calcium following receptor activation.[22][23]

Cell Plating: Cells expressing the target receptor (e.g., V1aR, OTR) are seeded into 96- or

384-well microplates and grown overnight.
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Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-

sensitive fluorescent dye (e.g., Fluo-4, Calcium-4). The cells are incubated for 1 hour to allow

dye uptake.[24][25][26]

Assay Execution: The plate is placed in a fluorescence imaging plate reader (FLIPR) or

FlexStation.

Compound Addition: A baseline fluorescence is measured before the automated addition of

Conopressin S at various concentrations.

Data Acquisition: The change in fluorescence intensity, corresponding to intracellular calcium

mobilization, is monitored in real-time.[23] The data is used to generate dose-response

curves and calculate EC50 values.

This assay quantifies changes in intracellular cAMP levels.[27][28]

Cell Stimulation: Cells expressing the target receptor (e.g., V2R) are incubated with a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[29] The cells are

then treated with varying concentrations of Conopressin S. For Gi-coupled receptors, cells

are co-stimulated with an adenylyl cyclase activator like forskolin.[30]

Cell Lysis: After incubation, a lysis buffer is added to release the intracellular contents,

including cAMP.[30]

cAMP Detection: The amount of cAMP in the lysate is measured using a competitive

immunoassay format, such as HTRF, AlphaScreen, or bioluminescence-based kits (e.g.,

cAMP-Glo).[27][30][31] In these assays, cellular cAMP competes with a labeled cAMP tracer

for binding to a specific anti-cAMP antibody, generating a signal that is inversely proportional

to the amount of cAMP produced by the cells.[28]

Data Analysis: A standard curve is used to quantify cAMP levels, and dose-response curves

are plotted to determine agonist potency (EC50) or antagonist affinity (IC50).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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